N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a synthetic indole-derived acetamide featuring a pyrrolidinone-ethyl substituent at the indole nitrogen and an N,N-dimethylacetamide group at the 3-position. The dimethylacetamide moiety enhances solubility, while the pyrrolidinone-ethyl group may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-19(2)18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCKRVMQKTPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidin-1-ylethyl Group: This step involves the alkylation of the indole core with a suitable pyrrolidin-1-ylethyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has shown promise in the following areas:
- Anti-inflammatory Activity : The compound interacts with serotonin receptors, influencing inflammatory pathways. Preclinical studies have indicated its potential as an anti-inflammatory agent.
- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through modulation of various signaling pathways associated with tumor growth.
- Drug Development : Due to its biological activity, it serves as a lead compound for developing new therapeutic agents targeting diseases involving inflammation and cancer.
Biological Studies
The biological applications of this compound include:
- Receptor Modulation : The compound has been studied for its ability to bind serotonin receptors, which play a crucial role in mood regulation and pain perception. This interaction can lead to downstream effects on various physiological processes .
- Mechanism of Action : Its mechanism involves modulation of receptor activity, which may provide insights into developing treatments for mood disorders and chronic pain conditions.
Industrial Applications
In addition to its medicinal potential, this compound can be utilized in the following industrial contexts:
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds, facilitating advancements in synthetic methodologies.
- Material Science : The compound can be used in developing new materials due to its unique chemical properties.
Data Table: Comparison with Related Compounds
| Compound Name | Structure | Unique Features | Potential Applications |
|---|---|---|---|
| Indomethacin | Indole derivative | Known anti-inflammatory agent | Pain relief, anti-inflammatory |
| Melatonin | Indole derivative | Regulates sleep cycles | Sleep disorders |
| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Neurotransmitter involved in mood regulation | Mood disorders |
This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties not seen in other similar compounds .
Case Studies
Several studies have explored the applications of this compound:
- Preclinical Studies on Anti-inflammatory Effects : A study demonstrated that N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylet hyl)indol -3 -yl]acetamide significantly reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Research : Another study investigated the compound's effects on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in certain types of cancer cells, indicating its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in various physiological processes. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
The N,N-dimethyl group in the target compound distinguishes it from analogs with alternative substitutions:
- Cyclohexyl variant : N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide introduces a bulky cyclohexyl group, which may reduce solubility but improve target selectivity through steric hindrance .
Table 1: Acetamide Nitrogen Substituent Comparison
*Calculated based on molecular formulas.
Modifications on the Indole Core
Indole Nitrogen Substituents
- Nitroindole derivative : 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () features a nitro group at the indole 5-position, which increases electron-withdrawing effects and may influence redox activity or receptor binding .
Indole Ring Modifications
- Benzofused indole : 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide () incorporates a fused benzene ring, increasing planar surface area for π-π interactions .
Biological Activity
N,N-Dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a pyrrolidine derivative and a dimethylacetamide functional group. This structural complexity is believed to confer distinct pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21N3O3 |
| CAS Number | 872848-77-6 |
The biological activity of this compound is primarily attributed to its interactions with various receptors in the body, particularly serotonin receptors. These interactions can modulate downstream signaling pathways involved in pain perception, inflammation, and potentially cancer progression.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity, which is significant considering the role of inflammation in various diseases. The indole structure is known for its ability to influence inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory disorders.
Anticancer Potential
Preclinical studies have suggested that this compound may possess anticancer properties. Its ability to modulate receptor activity could lead to inhibition of tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Pyrrolidine Derivatives : In vitro tests on pyrrolidine derivatives have demonstrated antibacterial effects against strains such as E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents .
- Indole Derivatives : A review highlighted the role of indole derivatives as privileged scaffolds in drug discovery, emphasizing their diverse biological activities including antiviral and anticancer effects .
- Mechanistic Studies : Investigations into the mechanisms of action have indicated that compounds with similar structures can act as allosteric modulators at G-protein-coupled receptors (GPCRs), which are crucial targets in pharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
